

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-6-phenylpyrimidine-2-thiol

Cat. No.: B182950

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methyl-6-phenylpyrimidine-2-thiol**, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its molecular structure, physicochemical properties, synthesis protocols, and established applications, offering valuable insights for professionals engaged in research and development.

Core Molecular and Physical Properties

4-Methyl-6-phenylpyrimidine-2-thiol is a versatile compound recognized for its unique thiol functionality, which imparts excellent reactivity.^[1] Its structure, featuring a pyrimidine core, a reactive thiol group, and both methyl and phenyl substitutions, makes it a valuable scaffold in chemical synthesis.^[2] The pyrimidine ring is a privileged structure in medicinal chemistry, suggesting the potential for its derivatives to exhibit significant biological activities.^[2]

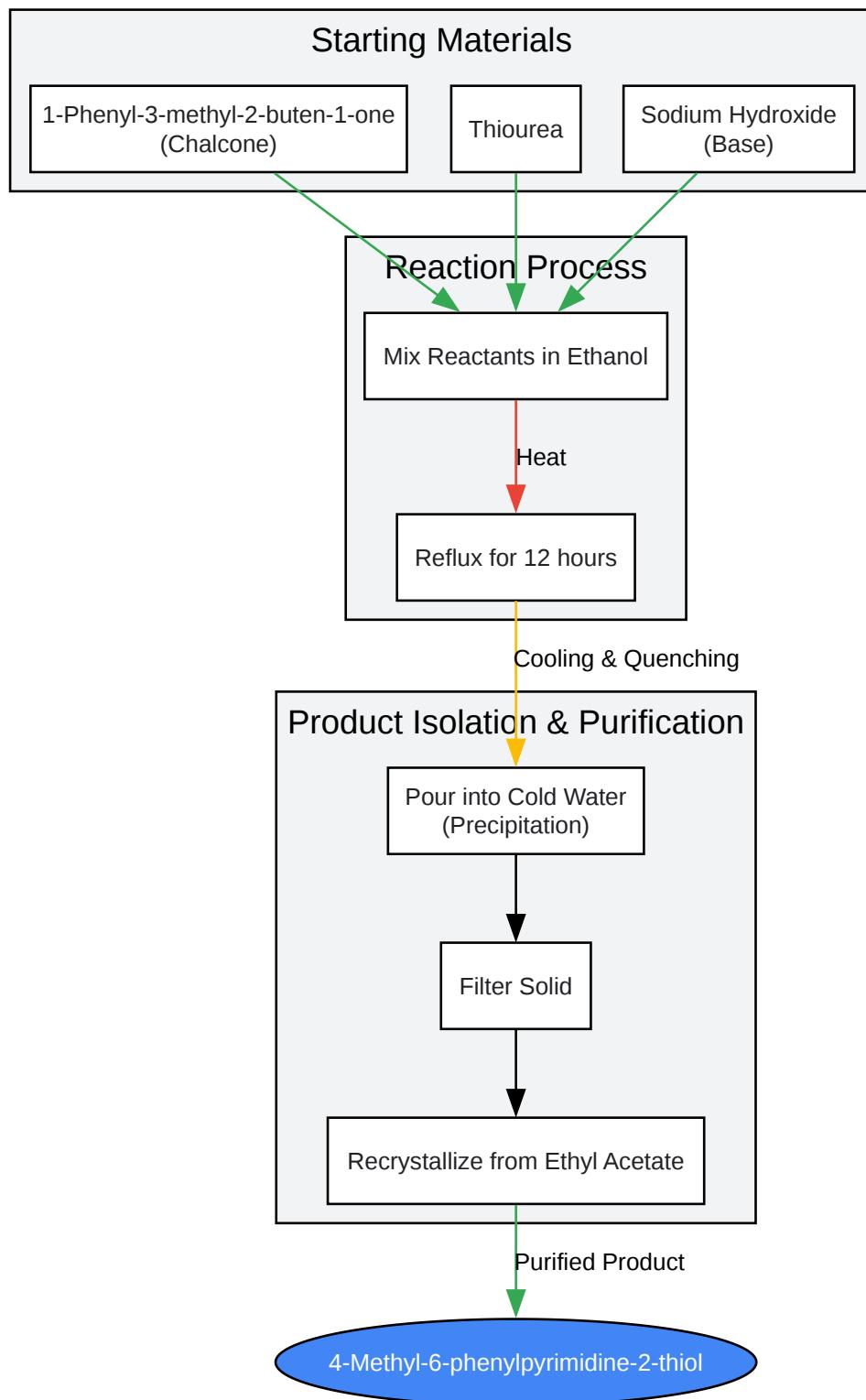
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	4-Methyl-6-phenyl-1,2-dihdropyrimidine-2-thione	[2]
Molecular Formula	C ₁₁ H ₁₀ N ₂ S	[1] [3]
Molecular Weight	202.28 g/mol	[1] [3]
CAS Number	27955-44-8	[1] [3]
Appearance	Yellow powder	[1]
Melting Point	202 - 204 °C	[1]
Purity	≥ 95%	[1]
Canonical SMILES	CC1=CC(=NC(=S)N1)C2=CC=CC=C2	[2]
Storage Conditions	0 - 8 °C	[1]

Synthesis and Experimental Protocols

The synthesis of pyrimidine-2-thiol scaffolds is a fundamental process in heterocyclic chemistry. [\[2\]](#) The general approach involves the cyclization of a three-carbon component with a thiourea-containing fragment.[\[2\]](#)

A widely adopted experimental protocol for the synthesis of 4,6-disubstituted pyrimidine-2-thiols, including the title compound, is detailed below. This method is based on the cycloaddition of chalcones with thiourea.[\[4\]](#)


Protocol: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols[\[4\]](#)

- Reagents:
 - Appropriate chalcone (e.g., 1-phenyl-3-methyl-2-buten-1-one for the title compound) (0.01 mol)
 - Thiourea (0.01 mol)

- Sodium hydroxide (0.01 mol)
- Ethanol (50 ml)
- Distilled water
- Procedure:
 - Dissolve sodium hydroxide (0.01 mol) in a minimum quantity of distilled water.
 - In a round-bottom flask, combine the appropriate chalcone (0.01 mol), thiourea (0.01 mol), and 50 ml of ethanol.
 - Add the prepared sodium hydroxide solution to the flask.
 - Reflux the mixture on a water bath for 12 hours.
 - After reflux, pour the reaction mixture into 250 ml of cold distilled water.
 - A solid precipitate will form. Filter the solid product.
 - Wash the filtered solid with water.
 - Recrystallize the product from a suitable solvent, such as ethyl acetate, to yield the purified pyrimidine-2-thiol derivative.
- Confirmation:
 - The purity of the synthesized compounds can be verified using thin-layer chromatography on silica gel plates.^[4]
 - Structural confirmation is typically achieved through elemental analysis, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (^1H NMR), and Mass Spectrometry (MS).^[4] The formation of the pyrimidine-2-thiol is confirmed in the IR spectrum by the presence of an S-H stretching band (around $2830\text{-}2840\text{ cm}^{-1}$) and the absence of a C=O band from the starting chalcone.^[4]

A logical workflow for this synthesis is depicted in the diagram below.

General Synthesis Workflow for 4-Methyl-6-phenylpyrimidine-2-thiol

[Click to download full resolution via product page](#)

General Synthesis Workflow

Applications in Research and Development

4-Methyl-6-phenylpyrimidine-2-thiol serves as a crucial intermediate and building block in various fields, owing to its chemical reactivity and structural motifs.

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of diverse pharmaceutical agents.^[1] The pyrimidine core is prevalent in drugs targeting a wide range of conditions, and derivatives have shown potential in developing novel therapeutic agents, particularly for neurological disorders.^[1] The thiol group at the 2-position is a critical functional handle that can interact with biological targets, such as the cysteine residues in proteins, and allows for extensive chemical modifications to create libraries of new compounds.^[2]
- Agricultural Chemistry: It is employed in the formulation of agrochemicals, where it can act as a fungicide or herbicide to enhance crop protection.^[1] Research into S-substituted derivatives of similar pyrimidine-2-thiols has demonstrated pronounced plant growth-stimulating activity.^[5]
- Material Science and Catalysis: The thiol group's reactivity allows for its use in "click chemistry" and for the functionalization of materials like biomedical polymers.^[2] Furthermore, the ability of the compound to form stable complexes with metal ions makes it useful in the fields of catalysis and coordination chemistry.^[1]
- Biochemical Research: The compound is utilized in biochemical assays for studying enzyme activities, which aids researchers in understanding metabolic pathways and the mechanisms of diseases.^[1] Additionally, **4-methyl-6-phenylpyrimidine-2-thiol** is noted for its antioxidant properties, which can be leveraged to improve the stability and efficacy of various formulations.^[1]

The potential biological activities of the pyrimidine-2-thiol scaffold are diverse, with various derivatives exhibiting anticancer, antifungal, antiviral, antibacterial, and antioxidant properties.^[4] For example, certain 4,6-disubstituted pyrimidine-2-thiols have shown significant antitumor activity against human breast cancer (MCF-7) cell lines.^[4] This highlights the compound's importance as a foundational structure for the development of new biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-6-phenylpyrimidine-2-thiol | 27955-44-8 | Benchchem [benchchem.com]
- 3. 27955-44-8|4-Methyl-6-phenylpyrimidine-2-thiol|BLD Pharm [bldpharm.com]
- 4. Synthesis and Biological Screening of 5-{{(4,6-Disubstituted pyrimidine-2-yl)thio)methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidine-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182950#4-methyl-6-phenylpyrimidine-2-thiol-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com